N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O6S/c1-35-20-10-11-22(25(16-20)37-3)31-28(33)18-39-27-17-32(23-8-6-5-7-21(23)27)14-13-30-29(34)19-9-12-24(36-2)26(15-19)38-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAQQNOSBZUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups on the benzene rings can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide exhibit significant anticancer properties. The indole structure is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that indole derivatives can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound's thioether linkage may enhance its antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential enzymatic processes. Similar thiazole-bearing compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can significantly influence antimicrobial potency .
Neuroprotective Effects
Certain derivatives of this compound have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is crucial for any neuroprotective agent, and compounds with similar structures have shown promise in reducing oxidative stress and inflammation associated with neurodegeneration .
Case Study 1: Anticancer Research
A study conducted on a series of indole derivatives similar to this compound revealed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7, HeLa). The results indicated that the incorporation of methoxy groups enhanced cytotoxicity compared to unsubstituted analogs .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Modifications at the 4-position of the phenyl ring significantly improved activity against both strains. The most effective compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Comparison
Functional and Pharmacological Implications
Thioether vs. Thioacetamide/Thiosemicarbazide :
- The thioether in the target compound may enhance metabolic stability compared to thioacetamides (prone to hydrolysis) .
- Thiosemicarbazides () exhibit metal-chelating properties, which are absent in the target’s thioether, suggesting divergent mechanisms (e.g., antiproliferative vs. kinase inhibition) .
- Methoxy Substitution Patterns: The 3,4-dimethoxybenzamide in the target compound likely improves solubility and π-π stacking with hydrophobic enzyme pockets, similar to dibenzylamino-triazole substituents in ’s benzamide derivatives . 2,4-Dimethoxyphenyl groups are associated with enhanced receptor selectivity in kinase inhibitors, contrasting with trifluoromethoxy groups in ’s compounds, which prioritize electron-withdrawing effects .
Amide Linkages :
- Both the target compound and analogues in –3 utilize amide bonds for structural rigidity and target engagement. However, the ethyl spacer in the target may confer conformational flexibility absent in rigid oxadiazole or triazole cores .
Biological Activity
N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and case studies.
Compound Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O6 |
| Molecular Weight | 516.55 g/mol |
| LogP | 2.3871 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 97.579 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the Gewald reaction for thiazole derivatives, followed by acylation processes to introduce the benzamide moiety. The detailed synthetic pathways are essential for understanding the structure-activity relationships (SAR).
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound showed cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (skin cancer). The IC50 values were determined using the MTT assay, revealing promising results compared to standard chemotherapeutics like doxorubicin.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with Bcl-2 proteins, promoting apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering cell death pathways.
Other Biological Activities
Beyond anticancer effects, the compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation markers in vitro.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of a structurally related compound against various cancer cell lines. The results indicated that modifications in the phenolic ring significantly impacted the cytotoxic activity.
"The presence of electron-withdrawing groups on the phenyl ring enhanced the cytotoxicity against MDA-MB-231 cells" .
SAR Analysis
Structure-activity relationship studies highlight that:
- Substituents on the indole and benzamide moieties significantly influence biological activity.
- The presence of methoxy groups enhances lipophilicity, aiding cellular uptake.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of thioether linkages via nucleophilic substitution, e.g., reacting a thiol-containing indole derivative with a halogenated acetylated precursor (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
Amide Bond Formation : Use of coupling agents like EDCI/HOBt or DCC to link benzamide moieties to the intermediate, ensuring anhydrous conditions and inert atmospheres (N₂/Ar) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to achieve >95% purity .
Key Conditions :
- Temperature: 60–100°C for nucleophilic substitutions; room temperature for coupling reactions.
- Solvents: DMF for substitutions, dichloromethane (DCM) for amide couplings .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign proton environments (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ 3.7–3.9 ppm) and confirm carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₉H₃₁N₃O₄S requires m/z 517.64) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>95%) and detect impurities .
Advanced: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Systematic Parameter Screening :
- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) for substitution efficiency .
- Catalyst Screening : Evaluate bases (e.g., K₂CO₃ vs. Cs₂CO₃) or coupling agents (EDCI vs. HATU) for amide bond formation .
- Design of Experiments (DoE) : Use factorial designs to study interactions between temperature, stoichiometry, and reaction time .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hrs to 2 hrs) while maintaining yields >80% .
Advanced: How to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Orthogonal Assays : Confirm activity using both cell-based (e.g., MTT assay) and target-specific (e.g., enzyme inhibition) assays to rule out assay-specific artifacts .
- Batch Consistency : Verify compound purity (HPLC) and stability (e.g., LC-MS for degradation products) across studies .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methoxy vs. ethoxy substituents) to identify critical functional groups influencing activity .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
- Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2) in treated cells .
Advanced: How to address low solubility in aqueous buffers during in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
Advanced: What computational methods are suitable for predicting metabolic stability?
Methodological Answer:
- In Silico Tools :
- MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) with targets to prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
